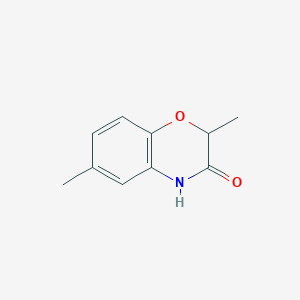

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Übersicht

Beschreibung

2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the class of dihydro-1,4-benzoxazines. These compounds have garnered interest due to their wide range of applications in medical and industrial fields. The structural variety of benzoxazines is crucial for their desired properties, and efforts to synthesize functionalized benzoxazines from bioresources are of interest for sustainable development .

Synthesis Analysis

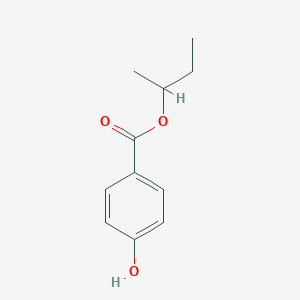

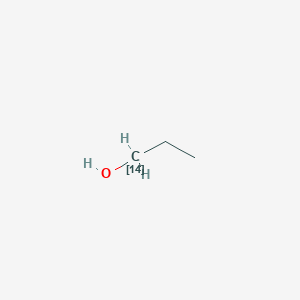

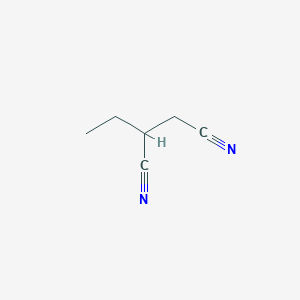

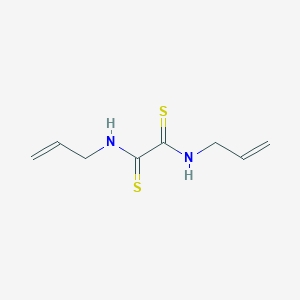

The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives can be achieved through various methods. One approach is the one-pot, three-component condensation of salicylaldehyde, ortho-aminophenols, and 2,6-dimethylphenylisonitrile, which yields a series of 2-imino-1,4-benzoxazines . Another method involves a one-pot Mannich reaction using p-cresol, paraformaldehyde, and furfurylamine, a bio-derived amine, to synthesize novel benzoxazine monomers . Additionally, a green and efficient catalyst-free, one-pot, multicomponent synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine with excellent diastereoselectivity . Furthermore, a new one-pot method using the iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent has been described for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .

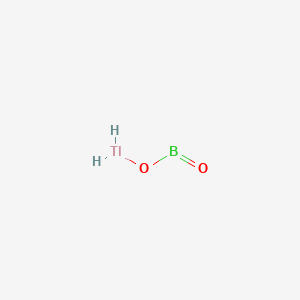

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been established through various analytical techniques. X-ray crystallographic studies have been performed to obtain the structural characteristics of these compounds. For instance, the oxazine ring adopts a half-chair conformation to achieve planarity within the ring by expanding the bond angles . The crystal structure of dihydro-benzoxazine dimers has also been identified, revealing significant intermolecular interactions such as O–H···O hydrogen bonds that influence the crystal packing .

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions, including ring-opening reactions with phenols to form dihydro-benzoxazine dimers . These dimers can act as chelating agents for several transition and rare-earth cations. Additionally, rearrangements can occur, such as the transformation of 2-dimethylamino-4-(2-acylhydrazino)-6,7-dihydrooxazolo[3,2-a]-sym-triazines to the corresponding imidazo derivatives upon heating .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydro-1,4-benzoxazines are influenced by their molecular structure and substituents. For example, the electrochemical properties of dihydro-benzoxazine dimers have been studied, showing that different substituents on the benzene ring and the tertiary-amine nitrogen affect the redox behavior. The oxidation potential varies with the ability of the substituents to stabilize the phenoxonium cation intermediate, with methoxy and N-cyclohexyl groups leading to the lowest oxidation potential . The photophysical properties of benzoxazine monomers have also been investigated, revealing relationships between structural features, frontier molecular orbitals, and absorption-and-emission characteristics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Importance

2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one belongs to the broader category of 1,2-benzoxazines, compounds with significant relevance in organic synthesis. These compounds, including the specific structure of interest, can be synthesized by methods such as the dehydration of dihydro-oxazines, derived from cyclization processes involving acyl-nitrosopentenones. Their structural utility as electrophiles in organic reactions emphasizes their importance in creating chiral synthons for further chemical synthesis. The synthesis techniques and their reactions underline the adaptability and utility of benzoxazines in organic chemistry, offering pathways to various derivatives with potential applications in medicinal and material science (Sainsbury, 1991).

Antimicrobial Applications

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants. These compounds are known for their defensive role against biological threats and have potential as antimicrobial scaffolds. The structure of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is closely related to these benzoxazinoids, suggesting its potential utility in designing new antimicrobial agents. Studies have indicated that synthetic derivatives of benzoxazin-3-one exhibit significant antimicrobial activities, with minimal inhibitory concentrations demonstrating effectiveness against pathogenic fungi and bacteria. This points to the potential of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives in developing novel antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Significance

Benzoxazines are pivotal in the design of biologically active compounds due to their broad pharmacological properties. They serve as essential skeletons in developing compounds with antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant activities. The structural framework of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, as part of the benzoxazine class, supports its potential application in synthesizing pharmacologically active derivatives. The versatility in biological activity is attributed to the interactions of the benzoxazine moiety with various protein targets, suggesting a wide range of therapeutic applications (Siddiquia, Alama, & Ahsana, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,6-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNQUXZPFSCXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398810 | |

| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

CAS RN |

17959-90-9 | |

| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)